

Mdl 101146 purity and quality control standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mdl 101146

Cat. No.: B1676105

[Get Quote](#)

Technical Support Center: MDL 101146

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity, quality control, and experimental use of **MDL 101146**, a potent neutrophil elastase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **MDL 101146**?

A1: **MDL 101146** is a synthetic dipeptide that acts as a competitive and reversible inhibitor of human neutrophil elastase (HNE) with a K_i value of approximately 25 nM.^{[1][2]} It is under investigation for its therapeutic potential in inflammatory diseases such as arthritis and respiratory conditions.

Q2: What is the primary mechanism of action for **MDL 101146**?

A2: **MDL 101146** functions by inhibiting neutrophil elastase, a serine protease that can degrade extracellular matrix proteins.^[1] By inhibiting this enzyme, **MDL 101146** may help to prevent tissue damage associated with inflammatory processes. Pancreatic elastase inhibition has been shown to impact the Protease-Activated Receptor 2 (PAR2) and mechano-signaling pathways, which are involved in regulating cell viability and proliferation. Given the similarities between elastases, **MDL 101146** may exert its cellular effects through similar pathways.

Q3: What are the typical purity specifications for **MDL 101146**?

A3: As specific certificates of analysis for **MDL 101146** are not publicly available, the following table represents typical quality control standards for a research-grade synthetic dipeptide based on industry standards.

Quality Control Standards for MDL 101146 (Representative Data)

Parameter	Specification	Analytical Method
Appearance	White to off-white lyophilized solid	Visual Inspection
Purity (HPLC)	≥98%	Reverse-Phase HPLC
Identity	Consistent with structure	Mass Spectrometry (MS)
Molecular Weight	632.62 g/mol (theoretical)	Mass Spectrometry (MS)
Solubility	Soluble in DMSO or DMF	Visual Inspection
Residual Solvents	To be reported	Gas Chromatography (GC)
Water Content	To be reported	Karl Fischer Titration

Q4: How should I store and handle **MDL 101146**?

A4: **MDL 101146** should be stored as a lyophilized powder at -20°C in a desiccated environment. For creating stock solutions, use anhydrous DMSO or DMF. Solutions are less stable than the lyophilized form and should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC Purity Analysis

Issue: Low Purity Detected in a New Batch of **MDL 101146**

- Possible Cause 1: Improper Storage or Handling. Exposure to moisture or elevated temperatures can lead to degradation.

- Troubleshooting Step: Ensure the compound has been stored correctly. If degradation is suspected, obtain a new, verified batch.
- Possible Cause 2: Suboptimal HPLC Method. The HPLC method may not be suitable for resolving all impurities.
 - Troubleshooting Step: Optimize the HPLC method. Adjust the gradient, mobile phase composition, or try a different column chemistry. Refer to the detailed experimental protocol below.
- Possible Cause 3: Co-elution of Impurities. An impurity may be co-eluting with the main peak, artificially inflating the apparent purity.
 - Troubleshooting Step: Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify any co-eluting species with different mass-to-charge ratios.[3]

Issue: Peak Tailing or Broadening in HPLC Chromatogram

- Possible Cause 1: Column Overload. Injecting too much sample can lead to poor peak shape.
 - Troubleshooting Step: Reduce the injection volume or the concentration of the sample.
- Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase.
 - Troubleshooting Step: Adjust the pH of the mobile phase. For peptides, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is commonly used to improve peak shape.
- Possible Cause 3: Column Contamination or Degradation. Over time, HPLC columns can become contaminated or the stationary phase can degrade.
 - Troubleshooting Step: Wash the column with a strong solvent or replace the column if necessary.

Experimental Protocols

Protocol 1: Purity and Identity Verification of MDL 101146 by LC-MS

This protocol outlines a general method for verifying the purity and identity of **MDL 101146** using liquid chromatography-mass spectrometry.

Materials:

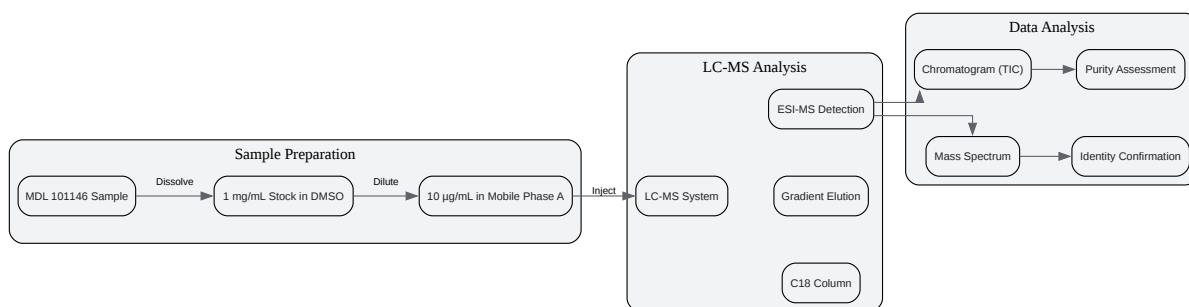
- **MDL 101146** sample
- HPLC-grade water with 0.1% formic acid (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 μ m particle size)
- LC-MS system with ESI source

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **MDL 101146** in DMSO. Dilute to 10 μ g/mL in Mobile Phase A.
- Chromatographic Conditions:
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
 - Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-17 min: 95% B

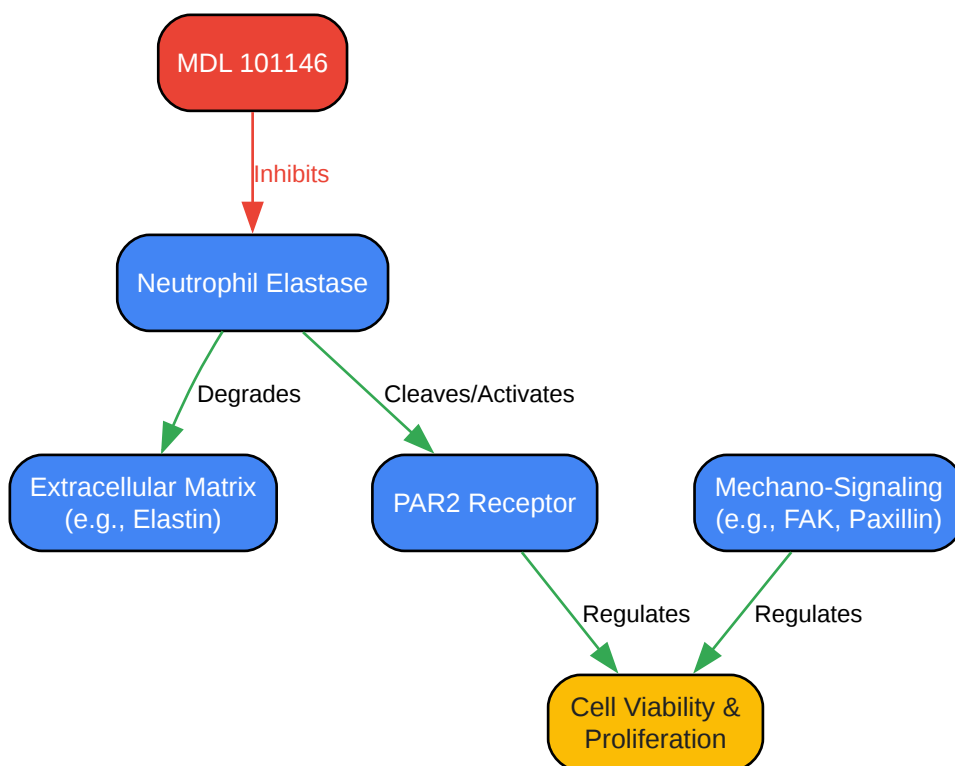
- 17-18 min: 95% to 5% B
- 18-20 min: 5% B
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Range: m/z 100-1000
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C
- Data Analysis:
 - Integrate the peak area of the main compound in the total ion chromatogram (TIC) to determine purity.
 - Analyze the mass spectrum of the main peak to confirm the molecular weight of **MDL 101146** (Expected $[M+H]^+ \approx 633.6$).

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for purity and identity verification of **MDL 101146**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Elastase | DC Chemicals [dcchemicals.com]
- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- To cite this document: BenchChem. [Mdl 101146 purity and quality control standards]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676105#mdl-101146-purity-and-quality-control-standards\]](https://www.benchchem.com/product/b1676105#mdl-101146-purity-and-quality-control-standards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com